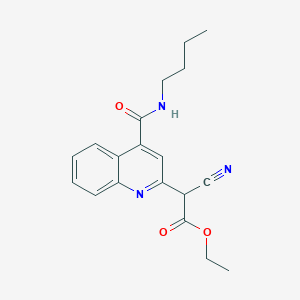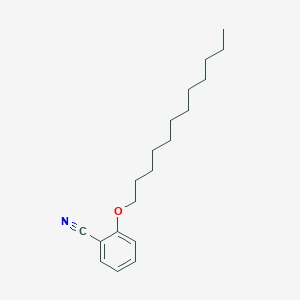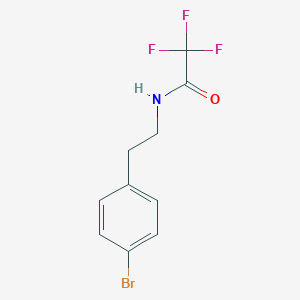
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate, also known as EBCQ, is a chemical compound with potential applications in scientific research. It belongs to the class of quinoline derivatives and is synthesized using a specific method. In
Mechanism of Action
The mechanism of action of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. It may also inhibit the activity of certain enzymes involved in cancer cell growth. The antimicrobial activity of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to have several biochemical and physiological effects. In vitro studies have shown that it can induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. In animal studies, Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to reduce tumor growth and improve survival rates in mice with cancer.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate in lab experiments is its potential as a novel anticancer and antimicrobial agent. However, its limited solubility in water may make it difficult to use in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate. One area of interest is its potential as a therapeutic agent for cancer and bacterial infections. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, research on the synthesis of Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate and its derivatives may lead to the development of more potent and selective compounds.
Synthesis Methods
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate can be synthesized using a multi-step process that involves the reaction of 2-cyanoacetamide with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of butylamine. The resulting product is then purified using column chromatography to obtain Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate in a pure form.
Scientific Research Applications
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of various cancer cell lines. Additionally, Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate has been found to possess antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
194713-19-4 |
|---|---|
Product Name |
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate |
Molecular Formula |
C19H21N3O3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 2-[4-(butylcarbamoyl)quinolin-2-yl]-2-cyanoacetate |
InChI |
InChI=1S/C19H21N3O3/c1-3-5-10-21-18(23)14-11-17(15(12-20)19(24)25-4-2)22-16-9-7-6-8-13(14)16/h6-9,11,15H,3-5,10H2,1-2H3,(H,21,23) |
InChI Key |
XDQKGGAWSJWYLH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
Canonical SMILES |
CCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C(C#N)C(=O)OCC |
synonyms |
Ethyl 4-((butylamino)carbonyl)-alpha-cyano-2-quinolineacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)

![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)






